molecular formula C9H13F2IN2O B2731623 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isopropyl-1H-pyrazole CAS No. 1856073-48-7

3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isopropyl-1H-pyrazole

Cat. No.: B2731623
CAS No.: 1856073-48-7
M. Wt: 330.117
InChI Key: DNGDTKKMKQOTHT-UHFFFAOYSA-N
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Description

3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isopropyl-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with difluoroethoxy, iodo, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isopropyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring followed by the introduction of the difluoroethoxy and iodo substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalytic methods to introduce the difluoroethoxy group can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isopropyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cross-Coupling Reactions: The iodo group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isopropyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It can be used in the development of new pesticides or herbicides due to its potential biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isopropyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole
  • 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole

Uniqueness

3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isopropyl-1H-pyrazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of difluoroethoxy and iodo substituents also provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

3-(2,2-difluoroethoxymethyl)-4-iodo-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2IN2O/c1-6(2)14-3-7(12)8(13-14)4-15-5-9(10)11/h3,6,9H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGDTKKMKQOTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)COCC(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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